molecular formula C12H16N2O B096129 5-Methoxygramine CAS No. 16620-52-3

5-Methoxygramine

Cat. No.: B096129
CAS No.: 16620-52-3
M. Wt: 204.27 g/mol
InChI Key: GOERTRUXQHDLHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

5-Methoxygramine plays a significant role in biochemical reactions, particularly in the synthesis of dopamine D2 receptor antagonists and other indole derivatives . It interacts with various enzymes and proteins, including those involved in the preparation of dopamine receptor ligands and antitubulin agents . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions, which facilitate the compound’s role in biochemical pathways.

Cellular Effects

This compound has been shown to exert cytoprotective effects and antioxidant properties in various cell types . For instance, it can protect HEK 293 cells from oxidative stress induced by hydrogen peroxide by enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the levels of reactive oxygen species (ROS) and other signaling molecules .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms, including binding interactions with biomolecules and enzyme modulation . It acts as a reactant in the preparation of dopamine D2 receptor antagonists and other ligands, which involves specific binding to receptor sites and subsequent inhibition or activation of enzymatic activity . These interactions can lead to changes in gene expression and cellular responses, contributing to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation . Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over prolonged periods. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects such as enhanced antioxidant activity and cytoprotection. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to the synthesis of indole derivatives and dopamine receptor ligands . It interacts with enzymes such as tryptophan hydroxylase and monoamine oxidase, which play crucial roles in its metabolism and conversion to other bioactive compounds . These interactions can affect metabolic flux and the levels of metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . The compound can be transported across cell membranes through carrier-mediated pathways, which facilitate its entry into target cells and tissues . Once inside, this compound may localize to specific cellular compartments, influencing its accumulation and activity.

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which can affect its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Methoxygramine can be synthesized through several methods. One common method involves the reaction of 5-methoxyindole with formaldehyde and dimethylamine under acidic conditions. The reaction proceeds through a Mannich reaction, forming the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxygramine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 5-Methoxygramine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to act as a versatile building block in organic synthesis and its interaction with serotonin receptors make it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

1-(5-methoxy-1H-indol-3-yl)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-14(2)8-9-7-13-12-5-4-10(15-3)6-11(9)12/h4-7,13H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOERTRUXQHDLHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CNC2=C1C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30168081
Record name Methoxygramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30168081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16620-52-3
Record name 5-Methoxy-N,N-dimethyl-1H-indole-3-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16620-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methoxygramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016620523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methoxygramine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88885
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methoxygramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30168081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-dimethylaminomethyl-5-methoxyindole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.957
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-METHOXYGRAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6ZN008RY8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxygramine
Reactant of Route 2
Reactant of Route 2
5-Methoxygramine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
5-Methoxygramine
Reactant of Route 4
Reactant of Route 4
5-Methoxygramine
Reactant of Route 5
Reactant of Route 5
5-Methoxygramine
Reactant of Route 6
5-Methoxygramine
Customer
Q & A

Q1: What is the primary mechanism of action of 5-methoxygramine?

A1: this compound acts as a competitive antagonist at 5-hydroxytryptamine2 (5-HT2) receptors. [, , ] This means it binds to these receptors and blocks the actions of agonists like 5-hydroxytryptamine (serotonin) without activating the receptor itself.

Q2: How does the presence of a diffusion barrier, like the adventitia in blood vessels, affect this compound's interaction with 5-HT2 receptors?

A2: Research suggests that the presence of a diffusion barrier like the adventitia significantly reduces the association and dissociation rate constants of this compound. [] This is attributed to its relatively low partition coefficient compared to higher-affinity antagonists. In contrast, higher-affinity antagonists like spiperone, methysergide, and ketanserin are less affected by the adventitia due to their larger partition coefficients.

Q3: How does the affinity of this compound for 5-HT2 receptors compare to other antagonists?

A3: this compound displays lower affinity for 5-HT2 receptors compared to antagonists like cyproheptadine, 5-methylgramine, 2-bromolysergic acid diethylamide, methysergide, and ketanserin. [, ] This difference in affinity is reflected in the higher KB values observed for this compound in competitive binding assays.

Q4: What structural features are important for 5-HT-like activity based on the provided research?

A4: Research suggests that potent 5-HT-like agonists require the following structural features: [] * An indole nucleus * Either a hydroxyl or methoxy group at the 5 position * A terminal unsubstituted nitrogen

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.